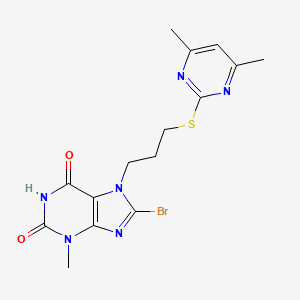

![molecular formula C18H13N3OS B2979847 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034327-67-6](/img/structure/B2979847.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused imidazole and pyridine ring. The position of the nitrogen atoms in the imidazole ring and the pyridine ring can vary, leading to different isomers .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Applications De Recherche Scientifique

Synthetic Methodologies

One of the primary applications of imidazo[1,2-a]pyridine derivatives is in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For instance, a one-pot synthesis technique has been developed to create imidazo[1,5-a]pyridines, demonstrating the versatility of these compounds in facilitating various chemical reactions (Crawforth & Paoletti, 2009). This process enables the introduction of different substituents, highlighting the adaptability of imidazo[1,2-a]pyridine derivatives in synthetic chemistry.

Biological Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their potential biological activities. Research has identified these compounds as promising agents in antimycobacterial therapy, with specific derivatives showing significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, with some showing considerable antimycobacterial activity, highlighting their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridine derivatives have also been investigated. A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents mentioned their potential in this domain, although it focused on cytoprotective properties rather than direct antiviral effects (Starrett et al., 1989). However, this indicates the broad spectrum of biological activities that compounds within this family can possess.

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been proposed for the treatment of various conditions including cancer, cardiovascular diseases, and alzheimer’s disease . They are also used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Mode of Action

It’s worth noting that similar compounds, such as zolpidem, work by blocking γ-aminobutyric acid receptors . This suggests that N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity of similar compounds , it can be inferred that multiple pathways might be affected, leading to downstream effects such as inhibition of bacterial growth, reduction of inflammation, or alteration of cellular processes in cancer cells.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, such as inhibiting the growth of bacteria, reducing inflammation, or altering cellular processes in cancer cells .

Orientations Futures

The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow obtaining the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOAMYJJFRIZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![9-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2979780.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)

![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)

![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)